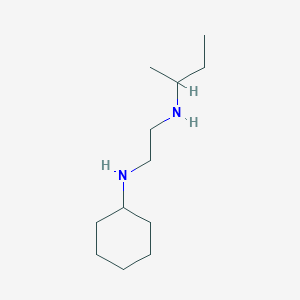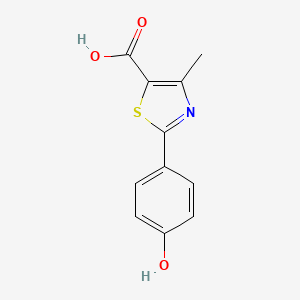![molecular formula C10H9BF2N2S B3030364 [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) CAS No. 892505-41-8](/img/structure/B3030364.png)
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)
Overview
Description
[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) is a useful research compound. Its molecular formula is C10H9BF2N2S and its molecular weight is 238.07 g/mol. The purity is usually 95%.
The exact mass of the compound [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as antibacterial, antifungal, and antiviral activities
Result of Action
Similar compounds have shown various biological activities, including antibacterial, antifungal, and antiviral activities
Biochemical Analysis
Biochemical Properties
2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane): plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the binding of the difluoroborane group to the active sites of these enzymes, leading to modulation of their activity. Additionally, the methylthio group can form covalent bonds with cysteine residues in proteins, affecting their function and stability .
Cellular Effects
The effects of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the release of cytochrome c and activation of caspases. Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and p53, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their activity. For instance, the difluoroborane group can inhibit the activity of metalloproteases by chelating the metal ions required for their catalytic function. Additionally, this compound can induce changes in gene expression by interacting with DNA and histone proteins, leading to alterations in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) change over time. This compound is relatively stable under standard laboratory conditions but can degrade upon prolonged exposure to light and heat. Over time, its effects on cellular function can diminish due to degradation products that may have reduced biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function. At high doses, it can induce toxicity, leading to oxidative stress and damage to cellular components. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. Toxicity studies have shown that high doses can lead to liver and kidney damage in animal models .
Metabolic Pathways
2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane): is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its biotransformation and detoxification. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can inhibit glycolytic enzymes, resulting in reduced glucose metabolism and altered energy production in cells .
Transport and Distribution
Within cells and tissues, 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. The compound tends to accumulate in the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Its localization is influenced by its chemical properties, such as lipophilicity and charge .
Subcellular Localization
The subcellular localization of 2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole(difluoroborane) is critical for its activity and function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with mitochondrial enzymes and proteins involved in oxidative stress responses. It can also be found in the nucleus, where it affects gene expression by interacting with DNA and histone proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments .
Properties
IUPAC Name |
2,2-difluoro-8-methylsulfanyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF2N2S/c1-16-10-8-4-2-6-14(8)11(12,13)15-7-3-5-9(10)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUYHKLOJHHXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)SC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892505-41-8 | |
| Record name | [2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


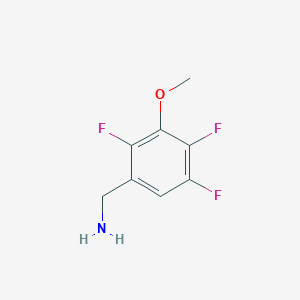
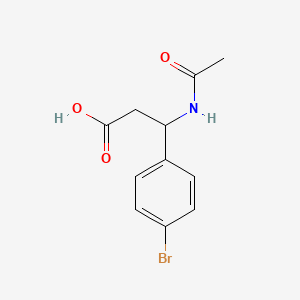
![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)

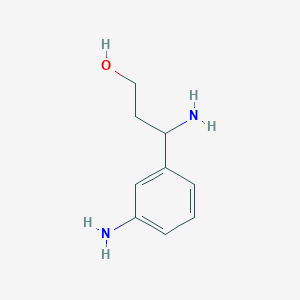
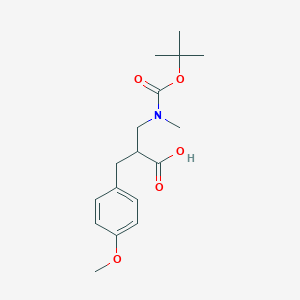
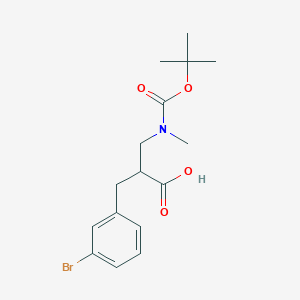
![3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine](/img/structure/B3030292.png)
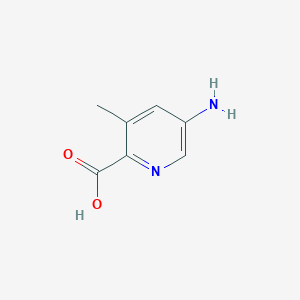
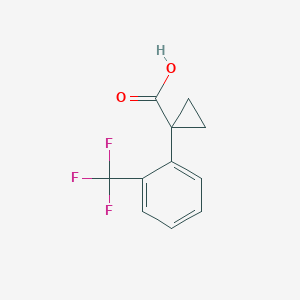
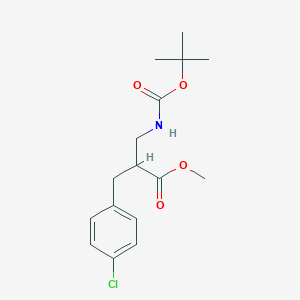
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)
